molecular formula C11H9ClN2O2 B1395096 (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one CAS No. 1142199-83-4

(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one

Cat. No.: B1395096
CAS No.: 1142199-83-4
M. Wt: 236.65 g/mol
InChI Key: WUSQFNASQZRRHX-UHFFFAOYSA-N
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Description

(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with chloromethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isoxazole ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one stands out due to its unique combination of a chloromethyl group and an isoxazole ring. This structural feature imparts distinct reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(13-7)5-9-10(6-12)14-16-11(9)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQFNASQZRRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
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(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one
Reactant of Route 6
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(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one

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